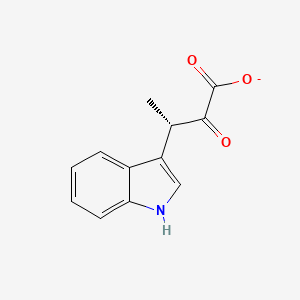

(S)-3-(indol-3-yl)-2-oxobutyrate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10NO3- |

|---|---|

Molecular Weight |

216.21 g/mol |

IUPAC Name |

(3S)-3-(1H-indol-3-yl)-2-oxobutanoate |

InChI |

InChI=1S/C12H11NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3,(H,15,16)/p-1/t7-/m0/s1 |

InChI Key |

VSANSNPZLCXLRK-ZETCQYMHSA-M |

Isomeric SMILES |

C[C@@H](C1=CNC2=CC=CC=C21)C(=O)C(=O)[O-] |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)[O-] |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Intermediacy

Elucidation of Endogenous Biosynthetic Routes to (S)-3-(indol-3-yl)-2-oxobutyrate

The endogenous production of 3-(indol-3-yl)-2-oxobutyrate is intricately linked to the biosynthesis of the antibiotic indolmycin (B1671932). Early investigations into this pathway successfully identified its core precursors and established the role of 3-(indol-3-yl)-2-oxobutyrate as a crucial stepping stone.

Pioneering research conducted in the 1970s by the Floss group laid the groundwork for understanding the origins of this compound. Through feeding experiments with isotope-labeled precursors, they established that the biosynthesis of indolmycin originates from L-tryptophan, L-arginine, and L-methionine.

Isotopic tracing is a powerful technique used to track the journey of atoms through metabolic pathways. By supplying an organism with a precursor molecule containing a "heavy" isotope (like ¹³C or ¹⁵N), scientists can follow the labeled atoms into subsequent products. This methodology was instrumental in demonstrating that L-tryptophan is the precursor to the indole (B1671886) ring and that a methyl group is transferred from S-adenosyl-L-methionine (SAM) to form the β-methylindolepyruvate structure, which is 3-(indol-3-yl)-2-oxobutyrate. Specifically, L-tryptophan undergoes transamination to yield (indol-3-yl)pyruvate, the direct substrate for the C-methylation reaction.

| Precursor | Isotope Used | Finding |

| L-Tryptophan | ¹⁴C, ³H | Incorporated into the indole ring structure of indolmycin. |

| L-Methionine | ¹⁴CH₃ | The methyl group was transferred to form β-methylindolepyruvate. |

| (Indol-3-yl)pyruvate | Labeled | Confirmed as the direct precursor undergoing methylation. |

This compound is not a final product but rather a key metabolic intermediate. Its primary documented role is in the biosynthetic pathway of specialized metabolites, most notably the antibiotic indolmycin produced by bacteria such as Streptomyces griseus.

The formation of 3-(indol-3-yl)-2-oxobutyrate is one of the initial steps in the assembly of indolmycin. The pathway begins with the conversion of the primary metabolite L-tryptophan into (indol-3-yl)pyruvate. This molecule then serves as the substrate for a crucial methylation step that adds a methyl group to the carbon adjacent to the indole ring, creating 3-(indol-3-yl)-2-oxobutyrate. This intermediate is subsequently processed through a series of enzymatic reactions, including condensation with a derivative of arginine, to form the final oxazolinone ring structure characteristic of indolmycin.

In the intricate network of cellular metabolism, intermediates can often serve as branch points, directing metabolic flow toward different end products. Research on the indolmycin pathway has revealed how the central intermediate, 3-(indol-3-yl)-2-oxobutyrate (also known as indolmycenic acid in some literature), is committed to the indolmycin scaffold. In vitro reconstitution of the entire biosynthetic pathway has shown that a series of dedicated enzymes ensures the efficient conversion of this intermediate. Studies have identified potential shunt products, such as indolmycin B, which can arise if the pathway is dysregulated, highlighting the importance of controlled enzymatic steps at this metabolic juncture.

Functional Role as an Intermediate in Specialized Metabolite Biosynthesis

Enzymatic Catalysis in Formation and Biotransformation

The synthesis and modification of this compound are governed by specific enzymes that ensure high fidelity and stereochemical control. The key enzyme responsible for its formation has been isolated and characterized.

The enzyme responsible for the synthesis of 3-(indol-3-yl)-2-oxobutyrate is Indolepyruvate C-methyltransferase (EC 2.1.1.47). expasy.org This enzyme was first identified and characterized from cell-free extracts of the indolmycin-producing bacterium Streptomyces griseus. qmul.ac.uk It belongs to the family of transferases, specifically the methyltransferases, which transfer a one-carbon group. wikipedia.org

The enzyme catalyzes the following chemical reaction: S-adenosyl-L-methionine + (indol-3-yl)pyruvate ⇌ S-adenosyl-L-homocysteine + 3-(indol-3-yl)-2-oxobutanoate

This reaction involves the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the C3 position of the pyruvate side chain of (indol-3-yl)pyruvate. It is noteworthy that authoritative enzyme databases, including the International Union of Biochemistry and Molecular Biology (IUBMB) and KEGG, specify the product of this enzymatic reaction as the (R)-enantiomer, (R)-3-(indol-3-yl)-2-oxobutanoate. qmul.ac.ukmonarchinitiative.org

| Enzyme Property | Description |

| Enzyme Commission No. | EC 2.1.1.47 |

| Systematic Name | S-adenosyl-L-methionine:(indol-3-yl)pyruvate C3-methyltransferase |

| Source Organism | Streptomyces griseus |

| Substrates | S-adenosyl-L-methionine, (indol-3-yl)pyruvate |

| Products | S-adenosyl-L-homocysteine, (R)-3-(indol-3-yl)-2-oxobutanoate qmul.ac.ukmonarchinitiative.org |

| Metabolic Pathway | Tryptophan metabolism, Indolmycin biosynthesis |

Beta-Methylindole-3-Pyruvate Reductase (EC 1.1.1.397) Research

Beta-methylindole-3-pyruvate reductase, systematically named (2S,3R)-2-hydroxy-3-(indol-3-yl)butanoate:NAD+ oxidoreductase and designated as Ind2 in the indolmycin pathway, is the enzyme responsible for the reduction of the 2-oxo group of (R)-β-methylindole-3-pyruvate pnas.orgexpasy.orgkegg.jpexpasy.org. This enzyme belongs to the oxidoreductase class and is crucial for producing the hydroxyl functionality present in the final antibiotic structure enzyme-database.org.

The reduction catalyzed by Ind2 (EC 1.1.1.397) is highly stereospecific. The enzyme acts exclusively on the (R)-enantiomer of 3-(indol-3-yl)-2-oxobutanoate. The hydride is delivered to one specific face of the ketone, resulting in the formation of a single stereoisomer of the product, (2S,3R)-2-hydroxy-3-(indol-3-yl)butanoate, which is also known as indolmycenic acid nih.govpnas.org. This stereochemical control is essential, as the precise stereochemistry of indolmycenic acid is required for the subsequent steps of indolmycin assembly.

The reaction is as follows: (R)-3-(indol-3-yl)-2-oxobutanoate + NADH + H+ ↔ (2S,3R)-2-hydroxy-3-(indol-3-yl)butanoate + NAD+ pnas.org

The enzymatic activity of beta-methylindole-3-pyruvate reductase is dependent on the coenzyme nicotinamide adenine dinucleotide (NADH) as the hydride donor for the reduction reaction nih.gov. While the dependency on NADH is confirmed, detailed kinetic parameters such as Km (Michaelis constant) and kcat (turnover number) for Ind2 with its substrate have not been extensively reported in the primary literature. Kinetic analyses are crucial for understanding the enzyme's efficiency and its regulation within the metabolic pathway nih.govresearchgate.net. The lack of this data represents a gap in the complete biochemical understanding of this specific enzyme.

Associated 2-Oxo Acid Decarboxylase Systems in Tryptophan Metabolism

In many microorganisms and plants, indole-3-pyruvate is a central intermediate in the primary pathway for producing the phytohormone indole-3-acetic acid (IAA) ebi.ac.uk. This conversion is catalyzed by indole-3-pyruvate decarboxylase (IpdC), a thiamine pyrophosphate (TPP)-dependent enzyme that removes the carboxyl group researchgate.net.

However, the metabolic fate of C3-substituted analogs like (S)- or (R)-3-(indol-3-yl)-2-oxobutyrate in pathways involving 2-oxo acid decarboxylases is not well-established. Several decarboxylases are known for their broad substrate specificity, including:

Indole-3-pyruvate decarboxylase (IpdC): While its primary substrate is indole-3-pyruvate, some studies show it can act on other aromatic 2-oxo acids like phenylpyruvate, albeit with lower efficiency researchgate.netasm.org.

Aro10 (in Saccharomyces cerevisiae): This enzyme displays broad specificity for various 2-oxo acids derived from aromatic and branched-chain amino acids, playing a key role in the Ehrlich pathway for fusel alcohol production nih.govasm.orgfrontiersin.org.

Branched-chain α-keto acid decarboxylases (KDC): These enzymes are involved in the catabolism of branched-chain amino acids and can also act on a range of other α-keto acids nih.govnih.gov.

Despite the known promiscuity of these enzymes, their activity on a substrate with a methyl group at the β-position, such as 3-(indol-3-yl)-2-oxobutyrate, is not documented. It is plausible that the additional steric bulk of the methyl group at the C3 position could hinder the substrate's ability to bind effectively within the active site of these decarboxylases, preventing or significantly reducing catalytic activity nih.govebi.ac.uk. In the characterized indolmycin pathway, β-methylindole-3-pyruvate is channeled exclusively towards reduction by Ind2, not decarboxylation, indicating that within its native host, this compound is not a substrate for competing decarboxylase systems nih.gov.

Synthetic Methodologies and Analog Generation

Chemical Synthesis of (S)-3-(indol-3-yl)-2-oxobutyrate

The construction of this compound hinges on the stereoselective formation of the C-C bond at the C3 position of the indole (B1671886) ring and the introduction of the 2-oxobutyrate moiety.

Asymmetric synthesis is paramount for obtaining enantiomerically pure compounds like this compound. nih.govnih.gov One of the most effective strategies involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for reuse.

Commonly used chiral auxiliaries are often derived from readily available and inexpensive natural products. researchgate.net Examples include oxazolidinones, camphor derivatives, and pseudoephedrine. researchgate.net In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor of the 2-oxobutyrate side chain. This chiral precursor would then be reacted with an indole derivative. The steric hindrance and electronic properties of the auxiliary would direct the attack of the indole nucleophile to one face of the electrophilic carbon, leading to the desired (S) configuration.

For instance, an acyl oxazolidinone derived from a chiral amino alcohol can be used. The enolate of this chiral imide can then undergo an alkylation or an aldol-type reaction, with the auxiliary directing the stereochemistry of the newly formed stereocenter. researchgate.net Subsequent cleavage of the auxiliary would yield the chiral 2-oxobutyrate moiety.

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Origin/Type | Typical Application |

| Evans Oxazolidinones | Amino alcohols | Asymmetric alkylations, aldol reactions researchgate.net |

| Camphorsultam | Camphor | Diels-Alder reactions, alkylations researchgate.net |

| Pseudoephedrine | Natural alkaloid | Asymmetric alkylation of amides |

| 8-Phenylmenthol | Menthol derivative | Ene reactions wikipedia.org |

| (R,R)- and (S,S)-pseudoephedrine | Ephedrine isomer | Asymmetric alkylation wikipedia.org |

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. researchgate.netnih.gov These reactions are particularly valuable for building libraries of compounds for biological screening. dergipark.org.tr The development of MCRs for the synthesis of 3-substituted indoles has been an active area of research. dergipark.org.trnih.gov

A hypothetical MCR for the synthesis of this compound could involve the reaction of an indole, an aldehyde, and a precursor to the 2-oxobutyrate side chain, such as a pyruvate derivative, in the presence of a suitable catalyst. dergipark.org.trnih.gov If a chiral catalyst is employed, this could potentially lead to an enantioselective MCR, directly affording the (S)-enantiomer. For instance, a three-component reaction between indole, an aldehyde, and malononitrile can be promoted by KH2PO4 in an environmentally friendly solvent system. nih.gov While this example does not directly yield the target compound, it illustrates the principle of MCRs in functionalizing the C3 position of indoles. researchgate.netnih.gov

The key advantages of MCRs include operational simplicity, reduced waste generation, and the ability to rapidly generate molecular diversity. nih.govnih.gov

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under mild conditions. nih.gov The synthesis of indole derivatives has greatly benefited from the development of novel catalytic systems. researchgate.net

Transition metals, particularly palladium, copper, and rhodium, have been extensively used as catalysts for the synthesis and functionalization of indoles. mdpi.commdpi.com These methods often offer excellent functional group tolerance and allow for the construction of complex indole structures. mdpi.com

Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, are powerful tools for C-C bond formation. mdpi.comarabjchem.org For example, a palladium-catalyzed coupling reaction could be envisioned between a 3-haloindole derivative and a suitable organometallic reagent bearing the 2-oxobutyrate side chain. Another powerful strategy is the direct C-H functionalization of the indole ring, which avoids the need for pre-functionalized starting materials. nih.govrsc.org Transition metal catalysts can mediate the selective activation of the C-H bond at the C3 position of indole, followed by coupling with an appropriate electrophile.

Copper-catalyzed reactions are also widely used for constructing indole scaffolds. For instance, the intramolecular cyclization of ene-carbamates catalyzed by copper iodide has been reported for the synthesis of functionalized indoles.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Indole Synthesis and Functionalization

| Metal | Reaction Type | Description |

| Palladium | Heck Reaction | Coupling of an unsaturated halide with an alkene. arabjchem.org |

| Palladium | Suzuki Coupling | Cross-coupling of an organoboron compound with an organohalide. mdpi.com |

| Palladium | Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.commdpi.com |

| Copper | C-H Functionalization | Direct functionalization of a C-H bond. mdpi.com |

| Rhodium | Reductive Cyclization | Cyclization involving a reduction step. |

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis for enantioselective synthesis. nih.gov These methods often offer advantages in terms of sustainability and can avoid issues of metal contamination in the final product. nih.gov

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov Chiral organocatalysts, such as proline and its derivatives, cinchona alkaloids, and chiral phosphoric acids, have been successfully employed in the enantioselective functionalization of indoles. nih.govnih.govnih.govacs.org For the synthesis of this compound, a chiral organocatalyst could be used to control the stereochemistry of the Friedel-Crafts alkylation of indole with an electrophile containing the 2-oxobutyrate moiety. For example, chiral phosphoric acids have been shown to be effective catalysts for various asymmetric reactions leading to enantiopure indole derivatives. acs.org

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. nih.govmdpi.com Enzymes are highly specific catalysts that can operate under mild conditions and often exhibit excellent enantioselectivity. nih.gov A potential biocatalytic approach to this compound could involve the use of a specific enzyme, such as a flavin-dependent monooxygenase, to catalyze the stereoselective oxidation of a suitable indole precursor. nih.gov Alternatively, an enzyme could be used for the kinetic resolution of a racemic mixture of 3-(indol-3-yl)-2-oxobutyrate, selectively transforming one enantiomer and leaving the other in high enantiomeric excess.

Catalytic Synthetic Methods for Indole Scaffolds and Derivatives

Generation of Structurally Related Indole-2-oxobutanoate Analogs for Research

The synthetic methodologies described above can be readily adapted to generate a library of structurally related indole-2-oxobutanoate analogs for research purposes. wikipedia.org By systematically varying the substituents on both the indole ring and the 2-oxobutanoate side chain, the structure-activity relationship (SAR) of this class of compounds can be explored.

For example, using different substituted indoles as starting materials in the synthetic routes will lead to analogs with various functional groups (e.g., methoxy, chloro, nitro) at different positions of the indole nucleus. Similarly, the 2-oxobutanoate side chain can be modified by using different electrophiles in the alkylation or multicomponent reactions. This could include analogs with longer or branched alkyl chains, or the introduction of other functional groups.

The ability to generate a diverse range of analogs is crucial for optimizing the biological activity and pharmacokinetic properties of a lead compound. The catalytic methods, in particular, offer a high degree of flexibility and are well-suited for the rapid synthesis of such analog libraries. nih.gov

Modifications on the Indole Moiety

The indole scaffold is a versatile template that can be modified at several positions to explore structure-activity relationships. Common modifications involve substitutions on the nitrogen atom (N1 position) or on the benzene ring portion of the indole nucleus (positions 4, 5, 6, and 7).

One of the most prevalent strategies for introducing the core side chain at the C3 position is the Friedel-Crafts acylation or alkylation. This reaction can be performed on a variety of pre-substituted indoles. The choice of Lewis acid and reaction conditions is crucial to prevent side reactions, as the indole ring can be sensitive to strong acids nih.govorganic-chemistry.org. For instance, the use of milder Lewis acids like diethylaluminum chloride has been shown to effectively promote the C3-acylation of indoles bearing various functional groups without requiring protection of the indole nitrogen organic-chemistry.org.

Furthermore, BF₃-OEt₂ has been utilized as an efficient promoter for the C3-alkylation of commercially available indoles with maleimides, yielding 3-indolylsuccinimides. This method is compatible with a range of substituted indoles, including those with electron-withdrawing and electron-donating groups at the 5-position mdpi.com.

The scope of these C3-alkylation and acylation reactions has been demonstrated with various substituted indoles, as detailed in the table below.

| Indole Starting Material | Reagent | Product Type | Yield (%) | Reference |

| 5-Methoxyindole | Maleimide | 3-Indolylsuccinimide | 86 | mdpi.com |

| 5-Bromoindole | Maleimide | 3-Indolylsuccinimide | 84 | mdpi.com |

| 5-Fluoroindole | Maleimide | 3-Indolylsuccinimide | 75 | mdpi.com |

| 5-Nitroindole | Maleimide | 3-Indolylsuccinimide | 60 | mdpi.com |

| Indole | Various Acyl Chlorides | 3-Acylindole | 70-98 | organic-chemistry.org |

| 1-(Phenylsulfonyl)indole | Various Acid Anhydrides | 3-Acyl-1-(phenylsulfonyl)indole | 81-99 | researchgate.net |

This table presents a selection of reported synthetic modifications on the indole moiety, showcasing the versatility of Friedel-Crafts type reactions.

N-alkylation of the indole ring is another common modification. While direct N-alkylation can be challenging due to the competing nucleophilicity of the C3 position, specific methods have been developed to achieve N-selectivity. For example, copper hydride (CuH)-catalyzed enantioselective alkylation using electrophilic N-(benzoyloxy)indole derivatives allows for the controlled synthesis of N-alkylated indoles nih.govchemrxiv.org.

Derivatization of the Oxobutyrate Side Chain

The generation of the 3-(indol-3-yl)-2-oxobutyrate side chain is a critical step in the synthesis. This α-ketoester moiety can be constructed through several established synthetic routes.

A primary method is the Friedel-Crafts acylation of indole with a suitable acylating agent, such as ethyl 2-chloro-2-oxoacetate (ethyl oxalyl chloride), followed by reaction with an appropriate Grignard reagent. A more direct approach involves the acylation of indole with 2-oxobutyryl chloride or a related derivative in the presence of a Lewis acid organic-chemistry.org. An alternative is the condensation reaction between indole and an α-keto acid, such as 2-ketobutyric acid, or its corresponding ester nih.gov. For instance, indole-3-pyruvic acid, a close analog, can be synthesized via the condensation of indole with ethyl 3-bromopyruvate ester oxime, followed by hydrolysis google.com.

Once the core 3-(indol-3-yl)-2-oxobutyrate structure is established, the side chain itself offers opportunities for further derivatization. The ketone and ester functional groups are key handles for chemical modification.

Potential Derivatization Reactions:

Reduction of the Ketone: The carbonyl group can be selectively reduced to a hydroxyl group using various reducing agents, such as sodium borohydride, to yield the corresponding 3-(indol-3-yl)-2-hydroxybutyrate analog. This introduces a new chiral center and significantly alters the electronic and steric properties of the side chain.

Ester Hydrolysis and Amidation: The ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with a variety of amines to form a diverse library of amides, introducing new functional groups and potential interaction points.

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, tert-butyl) by treatment with a different alcohol under acid or base catalysis.

Reactions via α-Diazo Intermediates: The synthesis of an α-diazo-β-keto ester from the parent β-keto ester allows for subsequent rhodium-catalyzed reactions, which can be used to form new ring systems or introduce other functionalities ucla.edu.

The synthesis of the core structure is summarized in the table below, highlighting different approaches to forming indole-3-α-ketoacids or their esters.

| Indole | Reagent | Reaction Type | Product | Reference |

| Indole | Pyruvic acid | Condensation | 2,2-bis(3,3'-indolyl)propionic acid | nih.gov |

| Indole | α-Ketoisocaproic acid | Condensation | 2,2-bis(3,3'-indolyl)isocaproic acid | nih.gov |

| Tryptophan | Pyruvic acid | Condensation | 2-(2-tryptophanyl)lactic acid | nih.gov |

| Indole | Ethyl 3-bromopyruvate ester oxime | Condensation/Hydrolysis | Indole-3-pyruvic acid | google.com |

| 1-(Phenylsulfonyl)indole | Oxalyl chloride | Friedel-Crafts Acylation | 3-(Chloroacetyl)-1-(phenylsulfonyl)indole | researchgate.net |

This table illustrates various methods for the synthesis of the indole-α-ketoacid scaffold, a key precursor to this compound and its derivatives.

Roles in Tryptophan Metabolism and Microbiota Host Interactions

Integration within Host-Microbiota Tryptophan Metabolic Pathways

Tryptophan, an essential amino acid obtained from the diet, is metabolized through several major pathways within the host and by the gut microbiota. nih.govnih.gov While over 90% of dietary tryptophan is typically catabolized via the kynurenine pathway in the host, a significant portion is also metabolized by the intestinal microbiome into indole (B1671886) and its various derivatives. nih.govbiorxiv.org This microbial metabolism accounts for approximately 5% of dietary tryptophan breakdown and plays a crucial role in host-microbiota communication and gut homeostasis. nih.govoup.com

The gut microbiota can convert tryptophan into a variety of bioactive compounds, including indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-aldehyde (IAld). nih.govnih.gov These metabolites are recognized as important signaling molecules that can influence the host's immune system, gut barrier integrity, and even neurological functions. nih.govyoutube.com The production of these derivatives highlights the intricate metabolic relationship between the host and its resident microbial communities.

Contribution to Indole and Indole Derivative Pools

(S)-3-(indol-3-yl)-2-oxobutyrate is a key precursor in the formation of various indole derivatives by the gut microbiota. The microbial metabolism of tryptophan can proceed through different routes, one of which involves the conversion of tryptophan to indole-3-pyruvic acid, a structurally related α-keto acid. nih.gov This compound can then be further metabolized to produce a range of indole derivatives.

The diversity of these derivatives is a testament to the metabolic versatility of the gut microbiome. nih.gov For instance, indole itself is a potent ligand for the aryl hydrocarbon receptor (AhR) and can modulate intestinal barrier function and immune responses. nih.govnih.gov Other derivatives like indole-3-propionic acid (IPA) have been shown to possess neuroprotective and antioxidant properties. wikipedia.org The collective pool of these indole-based molecules, influenced by the availability of precursors like this compound, is therefore integral to maintaining a healthy gut environment.

Investigation of Microbial Enzymes in this compound Production

The synthesis of this compound and other indole derivatives is dependent on the enzymatic machinery present in specific gut bacteria. The production and yield of these microbial enzymes are critical factors in determining the metabolic output of the gut microbiota. nih.gov

Bacterial Strain-Specific Metabolic Capabilities

Different bacterial species and even strains within the same species exhibit distinct capabilities in metabolizing tryptophan. For example, bacteria belonging to the phyla Actinobacteria, Firmicutes, Bacteroidetes, Proteobacteria, and Fusobacteria are known to be particularly active in tryptophan metabolism. oup.com Genera such as Clostridium, Bacteroides, and Lactobacillus are prominent in the conversion of tryptophan to various indole derivatives. oup.com

Specifically, some bacteria possess tryptophanase, an enzyme that directly converts tryptophan to indole. biorxiv.org Others utilize aminotransferases to produce indole-3-pyruvic acid, which can then be further processed. nih.gov The specific enzymes present in a given bacterial strain dictate which indole derivatives are produced. For instance, Clostridium sporogenes can metabolize tryptophan into indole and subsequently into the potent antioxidant indole-3-propionic acid (IPA). wikipedia.org In contrast, certain Lactobacillus species metabolize tryptophan into indole-3-aldehyde (I3A). wikipedia.org This strain-specific metabolic activity underscores the importance of the gut microbiota's composition in shaping the host's metabolic landscape.

| Bacterial Phylum/Genus | Metabolic Activity in Tryptophan Metabolism |

| Actinobacteria | Enriched tryptophan metabolic activity. oup.com |

| Firmicutes | Enriched tryptophan metabolic activity. oup.com |

| Bacteroidetes | Enriched tryptophan metabolic activity. oup.com |

| Proteobacteria | Enriched tryptophan metabolic activity. oup.com |

| Fusobacteria | Enriched tryptophan metabolic activity. oup.com |

| Clostridium | Breaks down tryptophan into indole derivatives. oup.com C. sporogenes produces tryptamine and IPA. oup.comwikipedia.org |

| Bacteroides | Breaks down tryptophan into indole derivatives. oup.com |

| Lactobacillus | Breaks down tryptophan into indole derivatives like indole-3-carboxaldehyde (I3A). oup.comwikipedia.org |

| Bifidobacterium | Breaks down tryptophan into indole derivatives. oup.com |

| Anaerostipes | Breaks down tryptophan into indole derivatives. oup.com |

| Ruminococci | Converts tryptophan to tryptamine. oup.com |

Influence of Gut Microbiota on Indole Pathway Flux

Factors such as diet can profoundly impact the composition and metabolic output of the gut microbiome, thereby influencing the microbiota-tryptophan axis. nih.gov For instance, a diet rich in tryptophan can lead to increased production of indole and its derivatives by the gut microbiota. The interplay between diet, the microbiome, and host genetics ultimately determines the flux through the indole pathway and the resulting concentrations of bioactive indole metabolites.

Functional Characterization of this compound in Biochemical Processes

The functional characterization of this compound and related compounds often involves expressing the enzymes responsible for their synthesis in heterologous systems, such as yeast (Saccharomyces cerevisiae). This allows for the detailed study of enzyme kinetics and substrate specificity. nih.gov For example, by expressing a specific microbial enzyme in yeast and providing it with a potential substrate, researchers can determine if the enzyme can catalyze the expected reaction and produce the compound of interest. nih.gov

Biochemical assays are then employed to analyze the products of these reactions. Techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable for identifying and quantifying the metabolites produced. nih.gov Through such studies, the specific roles of enzymes in the production of compounds like this compound can be elucidated.

Stable Isotope Tracer Studies in Metabolic Profiling

Stable isotope tracing is a powerful technique used to track the metabolic fate of compounds in biological systems. youtube.com This method involves labeling a precursor molecule, such as tryptophan, with a stable isotope (e.g., 13C) and then monitoring the incorporation of this isotope into downstream metabolites. nih.govnih.gov

Advanced Analytical and Computational Research Methodologies

Spectroscopic and Chromatographic Techniques for Compound Characterization and Quantification in Research

The precise identification and quantification of (S)-3-(indol-3-yl)-2-oxobutyrate in research settings are achieved through a combination of powerful spectroscopic and chromatographic methods.

Advanced NMR and Mass Spectrometry Applications in Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of this compound and its parent compound, indole-3-pyruvic acid.

Mass Spectrometry (MS): Electron ionization mass spectrometry of indole-3-pyruvic acid shows a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry provides the exact mass, allowing for the determination of the elemental formula (C₁₁H₉NO₃). Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern serves as a structural fingerprint, aiding in its unambiguous identification within complex biological matrices. Combining MS with chromatographic separation, such as in Gas Chromatography-Mass Spectrometry (GC-MS), allows for the sensitive detection and quantification of indole-3-pyruvic acid, often after derivatization to improve its volatility and stability.

Table 1: Spectroscopic Data for Indole-3-pyruvic Acid

| Technique | Observation | Reference |

|---|---|---|

| Mass Spec (EI) | Molecular Weight: 203.1941 | |

| Formula | C₁₁H₉NO₃ | |

| UV max | 233, 326 nm |

Chromatographic Separation and Enantiomeric Purity Assessment

Chromatographic techniques are fundamental for the separation, quantification, and, crucially, the assessment of the enantiomeric purity of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used method for the analysis of indole-3-pyruvic acid and related compounds like indole-3-acetic acid. A common setup involves a C8 or C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an acidic aqueous solution. Detection is often performed using UV or fluorescence detectors, with fluorescence offering high sensitivity for indole-containing compounds.

Chiral Chromatography: To separate the (S)- and (R)-enantiomers of 3-(indol-3-yl)-2-oxobutyrate, chiral chromatography is essential. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for separating a wide range of chiral compounds, including indole (B1671886) derivatives. Supercritical fluid chromatography (SFC) with chiral columns is also a powerful technique for enantiomeric separation. The ability to resolve enantiomers is critical, as they can exhibit distinct biological activities.

Table 2: Example HPLC Conditions for Indole-3-Pyruvic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax Eclipse XDB-C8, 4.6 × 150 mm, 5 µm |

| Mobile Phase | Methanol and 1% acetic acid (60:40 v

Development of In Vitro Biochemical Assays for Enzymatic Activity Studies

The characterization of enzymes that synthesize or modify this compound and its analogs is fundamental to understanding their biological function. This is primarily achieved through the development of specific in vitro biochemical assays. A notable example is the elucidation of the indolmycin (B1671932) biosynthetic pathway, which involves intermediates structurally related to this compound. nih.govnih.gov

The general workflow for these assays involves several key steps. Initially, the gene encoding the enzyme of interest is cloned and expressed in a heterologous host, such as Escherichia coli, to produce a large quantity of the recombinant protein. nih.gov The enzyme is then purified to homogeneity. The activity of the purified enzyme is subsequently tested in a controlled in vitro environment.

A typical assay mixture includes the purified enzyme, the substrate (e.g., L-tryptophan for the initial step), and necessary cofactors such as pyridoxal (B1214274) 5'-phosphate (PLP) for aminotransferases, and S-adenosylmethionine (SAM) for methyltransferases. nih.gov The reaction is incubated for a specific period, and the formation of the product, such as β-methylindolepyruvate (an analog of this compound), is monitored. nih.govresearchgate.net

The detection and quantification of the reaction products are most commonly performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). nih.govnih.gov This technique allows for the sensitive and specific identification of the compounds based on their retention time and mass-to-charge ratio.

For instance, in the study of the indolmycin pathway, the activities of several key enzymes were characterized using in vitro assays. These included an L-tryptophan aminotransferase and an indolepyruvate C-methyltransferase, which catalyze the initial steps of the biosynthesis. nih.gov The function of downstream enzymes, such as the phenylacetate-CoA ligase-like enzyme Ind3, which is involved in the formation of the oxazolinone ring of indolmycin, was also confirmed through these methods. nih.govnih.gov

The kinetic parameters of these enzymes, such as the Michaelis constant (Km) and the catalytic rate (kcat), can also be determined from these assays by varying the substrate concentrations. This provides valuable information about the enzyme's efficiency and substrate specificity. libretexts.orgnih.gov

Table 1: Components of a Typical In Vitro Biochemical Assay for Enzymes in the Indolmycin Pathway

| Component | Purpose | Common Examples |

| Enzyme | The catalyst for the reaction. | Purified recombinant Ind-family proteins (e.g., aminotransferase, methyltransferase). nih.gov |

| Substrate | The molecule acted upon by the enzyme. | L-tryptophan, Indolepyruvate. nih.govnih.gov |

| Cofactors | Non-protein chemical compounds required for the enzyme's activity. | Pyridoxal 5'-phosphate (PLP), S-adenosylmethionine (SAM), ATP, Mg2+. nih.gov |

| Buffer | Maintains a stable pH for optimal enzyme activity. | Phosphate buffer, Tris-HCl. |

| Detection Method | To identify and quantify the reaction product. | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). nih.govnih.gov |

Genetic Engineering and Chemoenzymatic Strategies in Pathway Reconstruction

The reconstruction of biosynthetic pathways, either in vitro or in a heterologous host, is a powerful strategy for producing complex molecules like indolmycin and its derivatives. This often involves a combination of genetic engineering and chemical synthesis, a field known as chemoenzymatic synthesis. nih.govrsc.org

Genetic Engineering for Pathway Reconstruction:

Genetic engineering allows for the heterologous expression of entire biosynthetic pathways in well-characterized host organisms like E. coli or Streptomyces species. nih.govnih.gov In the context of indolmycin, researchers have successfully reconstituted the entire biosynthetic pathway in vitro by combining all the necessary purified enzymes with the initial precursors, L-tryptophan and L-arginine, and the required cofactors. This led to the successful enzymatic total synthesis of indolmycin. nih.gov

Furthermore, an engineered biosynthetic-synthetic platform has been developed in E. coli to produce indolmycenic acid, a key chiral intermediate in the indolmycin pathway. nih.govrsc.org This was achieved by expressing the relevant indolmycin biosynthetic genes in E. coli. The heterologous production of this intermediate then allows for its conversion to indolmycin and its derivatives through chemical synthesis steps. rsc.org

Systematic in vivo gene inactivation in the native producing organism, Streptomyces griseus, has also been instrumental in identifying the genes essential for indolmycin biosynthesis. nih.govnih.gov By knocking out specific genes and analyzing the resulting metabolic profile, the function of each gene in the pathway can be deduced.

Chemoenzymatic Strategies:

Chemoenzymatic strategies combine the strengths of both chemical and biological catalysis. Enzymes offer high stereo- and regioselectivity under mild reaction conditions, while chemical synthesis provides access to a wide range of non-natural substrates and building blocks.

In the study of indolmycin, chemoenzymatic methods are proposed to generate novel indolmycin derivatives with potentially improved therapeutic properties. nih.govnih.govresearcher.life For example, by feeding halogenated indoles to the engineered E. coli strain producing indolmycenic acid, corresponding halogenated indolmycenic acids can be generated. These can then be chemically converted into novel halogenated indolmycin derivatives. rsc.org This approach allows for the creation of a library of new compounds that would be difficult to produce through purely chemical or biological means.

The elucidation of the indolmycin pathway has revealed the function of unique enzymes like Ind3, an ATP-dependent enzyme that catalyzes the condensation of indolmycenic acid and dehydroarginine. nih.govnih.gov The understanding of such enzymatic mechanisms opens up possibilities for their use as biocatalysts in the synthesis of other complex molecules containing similar structural motifs.

Table 2: Key Enzymes in the Indolmycin Biosynthetic Pathway and their Functions

| Enzyme | Gene | Function in Pathway |

| L-tryptophan aminotransferase | ind8 (or orf2651) | Converts L-tryptophan to indolepyruvate. nih.govresearchgate.net |

| Indolepyruvate C-methyltransferase | ind2 | Catalyzes the methylation of indolepyruvate to form β-methylindolepyruvate. nih.gov |

| Indolmycenic acid dehydrogenase | ind1 | Involved in the formation of indolmycenic acid. nih.gov |

| Oxazolinone synthetase | ind3 | Catalyzes the ATP-dependent condensation of indolmycenic acid and dehydroarginine. nih.govnih.gov |

| Arginine oxidase | ind4 | Oxidizes L-arginine. nih.govnih.gov |

| Imine reductase | ind5 | Reduces the imine intermediate in the dehydroarginine branch of the pathway. nih.govnih.gov |

| Gatekeeper protein | ind6 | Directs the outcome of the Ind3-catalyzed reaction and acts as a chaperone for Ind5. nih.govnih.gov |

| N-methyltransferase | ind7 | Catalyzes the final N-methylation step to produce indolmycin. nih.gov |

Future Research Directions and Translational Opportunities

Unveiling Novel Biological Functions and Pathway Interdependencies

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of many compounds with diverse pharmacological activities. nih.govimpactfactor.org Indole derivatives play crucial roles in biological systems, from plant growth regulation to neurotransmission in humans. meddocsonline.orgfrontiersin.org For instance, indole-3-acetic acid is a primary plant hormone, while serotonin, a hydroxylated indole derivative, is a key neurotransmitter. nih.govimpactfactor.org Given this precedent, a primary research focus should be the systematic investigation of the biological activities of (S)-3-(indol-3-yl)-2-oxobutyrate.

Future research should aim to screen this compound against a wide array of biological targets. The structural similarity to tryptophan metabolites suggests potential involvement in pathways that utilize indole as a signaling molecule. wur.nl Bacteria in the human gut and associated with plants are known to produce a variety of indole derivatives from tryptophan, such as indole-3-lactic acid and indole-3-carboxaldehyde, which can influence host physiology. nih.govfrontiersin.org It is plausible that this compound could act as a signaling molecule in microbe-host interactions or as a precursor for other bioactive compounds. meddocsonline.org Investigating its metabolic fate and identifying interdependencies with known metabolic pathways, such as those for tryptophan or other indole alkaloids, will be critical. nih.govresearchgate.net

Table 1: Potential Biological Roles of Related Indole Compounds and Research Implications

| Indole Compound | Known/Potential Biological Role | Research Implication for this compound |

|---|---|---|

| Indole-3-acetic acid | Plant growth hormone (auxin) meddocsonline.orgfrontiersin.org | Investigation of potential phytohormonal or plant growth-regulating activities. |

| Serotonin | Neurotransmitter, vasoconstrictor nih.gov | Exploration of effects on neurological and cardiovascular systems. |

| Indole-3-carbinol | Anti-cancer properties mdpi.com | Screening for antiproliferative and pro-apoptotic activity against cancer cell lines. |

| Indole-3-lactic acid | Produced by gut bacteria, modulates host immunity nih.govfrontiersin.org | Investigation of its role as a potential bacterial metabolite and its influence on immune responses. |

Development of Advanced Synthetic Strategies for Complex Indole Compounds

The chemical synthesis of complex indole alkaloids is a significant challenge that drives innovation in organic chemistry. rsc.org While general methods for creating indole scaffolds exist, the stereoselective synthesis of specific, highly functionalized derivatives like this compound requires advanced strategies. Future research in this area should focus on developing more efficient, scalable, and stereocontrolled synthetic routes.

Recent advancements have provided powerful tools for this purpose. Divergent synthetic strategies, which allow for the creation of a library of structurally diverse compounds from a common intermediate, could be employed to generate analogues of this compound for structure-activity relationship studies. nih.govescholarship.org Furthermore, unified strategies that enable the collective synthesis of different families of indole alkaloids from a single precursor highlight the potential for highly efficient and convergent approaches. acs.org The development of novel catalytic methods, such as transition-metal-catalyzed cross-coupling and cycloaddition reactions, offers direct access to complex indole cores. jst.go.jprsc.orgresearchgate.net Applying these modern synthetic methods could overcome challenges associated with steric hindrance and chemoselectivity, which are often encountered in the late-stage functionalization of complex molecules. jst.go.jp

Table 2: Advanced Synthetic Strategies for Indole Compounds

| Synthetic Strategy | Description | Potential Application for this compound |

|---|---|---|

| Divergent Synthesis | Generation of multiple complex products from a common intermediate. nih.gov | Rapid synthesis of a library of derivatives for biological screening. |

| Convergent Synthesis | Late-stage coupling of complex, independently synthesized fragments. jst.go.jp | Efficient assembly of the target molecule from simpler indole and butyrate (B1204436) precursors. |

| Biomimetic Synthesis | Mimicking natural biosynthetic pathways to construct complex molecules. nih.gov | Designing a synthesis inspired by the enzymatic production of related compounds. |

| Cascade Reactions | A series of intramolecular reactions initiated by a single event to rapidly build molecular complexity. acs.org | One-pot synthesis of the core structure, minimizing purification steps. |

Mechanistic Elucidation of Chiral Recognition in Biological Systems

Chirality is a fundamental property in biology, as living systems are inherently chiral. pressbooks.pub Enzymes, receptors, and other biological macromolecules are composed of chiral building blocks (L-amino acids) and are therefore capable of distinguishing between the enantiomers of a chiral substrate or drug. pressbooks.pubnih.gov This stereospecific recognition is the basis for the different biological activities often observed between enantiomers. nih.gov

A crucial area of future research is to understand how the specific stereochemistry of this compound is recognized by biological systems. This involves identifying its specific molecular targets, such as enzymes or receptors, and elucidating the three-dimensional structure of the ligand-receptor complex. The stereocenter-recognition (SR) model provides a theoretical framework for this, predicting that a minimum number of interaction points between the substrate and receptor are necessary for stereoselectivity. nih.govresearchgate.net For a molecule with one stereocenter like this compound, this implies at least three points of interaction are critical for chiral discrimination. researchgate.net Research should focus on using techniques like X-ray crystallography or cryo-electron microscopy to visualize these interactions. Understanding the precise mechanism of chiral recognition at the molecular level is paramount for designing more potent and selective therapeutic agents based on this scaffold. researchgate.netnih.gov

Biotechnological Applications in Chemical Synthesis and Bioproduction

The use of biological systems for chemical production offers a sustainable and often highly efficient alternative to traditional organic synthesis. wur.nl The biotechnological production of indole derivatives is a rapidly advancing field, with microorganisms being engineered to produce valuable compounds from simple feedstocks like glucose or tryptophan. wur.nlmdpi.com

Future research should explore the feasibility of producing this compound using biotechnological methods. Studies have shown that various bacteria, including Lactic Acid Bacteria and strains isolated from duckweed, can convert tryptophan into a range of indole derivatives. nih.govfrontiersin.org The enzymatic machinery from the indolmycin (B1671932) biosynthetic pathway, which produces the (R)-enantiomer, could be a starting point. ebi.ac.uk By identifying, characterizing, and potentially engineering the enzymes involved—or by discovering novel enzymes with the desired stereoselectivity—it may be possible to develop a microbial cell factory for the specific production of this compound. This could involve pathway engineering to enhance the flux towards the desired product and to prevent the formation of unwanted byproducts. Such chemoenzymatic or whole-cell biocatalytic approaches could provide a green and cost-effective route to this and other complex chiral indole compounds. ebi.ac.uk

Table 3: Microorganisms in Indole Derivative Production

| Microorganism/System | Produced Indole Derivatives | Potential for this compound Bioproduction |

|---|---|---|

| Lactic Acid Bacteria (LAB) | Indole-3-carboxaldehyde (IAId), Indole-3-lactic acid (ILA) nih.gov | Screening LAB strains for the ability to produce oxobutyrate derivatives or engineering known pathways. |

| Cyanobacteria | Indole-3-acetic acid (IAA) mdpi.com | Exploring the metabolic potential of photosynthetic microorganisms for indole derivative synthesis. |

| Duckweed-associated bacteria | Indole-3-acetic acid (IAA), Indole-3-lactic acid (ILA), Indole frontiersin.org | Investigating plant-associated microbes as a source of novel biocatalysts. |

Q & A

Q. What synthetic methodologies are commonly employed for enantioselective synthesis of (S)-3-(indol-3-yl)-2-oxobutyrate?

Enantioselective synthesis typically involves chiral catalysts or enzymatic resolution. For example, asymmetric hydrogenation of α-keto esters using Ru-BINAP complexes can yield the desired (S)-enantiomer. Alternatively, enzymatic approaches leveraging oxidoreductases (e.g., EC 1.1.1.397) may catalyze stereospecific oxidation of hydroxy precursors . Key challenges include minimizing racemization during purification and optimizing reaction conditions to enhance enantiomeric excess (e.g., >95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR/Raman : Identifies carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and indole ring vibrations (e.g., N-H bending at ~1550 cm⁻¹) .

- NMR : ¹H NMR shows distinct signals for the indole proton (δ 7.0–7.5 ppm), α-keto carbonyl proton (δ 3.5–4.0 ppm), and methylene groups. ¹³C NMR confirms the ketone carbon at ~200–210 ppm .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns to validate structure.

Q. What is the biological role of this compound in microbial metabolism?

This compound is a proposed intermediate in the biosynthesis of indolmycin, an antibacterial agent produced by Streptomyces griseus. It participates in enzymatic reactions catalyzed by oxidoreductases (e.g., EC 1.1.1.397), which oxidize hydroxy precursors to α-keto derivatives during pathway assembly .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence enzyme-substrate interactions?

Enzymes such as EC 1.1.1.397 exhibit strict stereospecificity for the (R)-enantiomer, suggesting that the (S)-form may act as a competitive inhibitor or require engineered enzymes (e.g., directed evolution) for activity . Molecular docking studies reveal that the indole moiety’s orientation in the active site determines binding affinity, with the (S)-enantiomer showing reduced hydrogen-bonding interactions .

Q. What computational approaches are used to predict the reactivity and stability of this compound?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. For example, the α-keto group is electrophilic, making it susceptible to nucleophilic attack .

- Molecular Dynamics (MD) : Simulates conformational changes in solution, revealing preferential stabilization of the (S)-enantiomer due to intramolecular hydrogen bonding between the indole N-H and ketone oxygen .

Q. How can contradictions in kinetic data for oxidoreductases acting on this compound be resolved?

Discrepancies often arise from variations in enzyme sources (e.g., bacterial vs. fungal isoforms) or assay conditions (pH, cofactor concentrations). Standardized protocols (e.g., fixed NAD⁺/NADH ratios) and kinetic modeling (e.g., Michaelis-Menten with substrate inhibition terms) can reconcile divergent and values .

Data Analysis and Experimental Design

Q. What strategies optimize the yield of this compound in microbial fermentation?

- Precursor Feeding : Supplementation with tryptophan (indole precursor) and α-ketoglutarate enhances flux through the pathway .

- Metabolic Engineering : Knockout of competing pathways (e.g., indole-3-acetic acid biosynthesis) redirects intermediates toward the target compound.

- Process Monitoring : Use HPLC-MS to track metabolite accumulation and adjust fermentation parameters (e.g., dissolved oxygen, pH) in real-time.

Q. How do structural modifications of this compound affect its bioactivity?

Derivatization at the α-keto position (e.g., reduction to hydroxybutyrate or amidation) alters interactions with biological targets. For instance, methyl ester analogs show improved membrane permeability in in vitro antibacterial assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.